molecular formula C7H9FN2O B2864262 (5-Fluoro-2-methoxypyridin-4-yl)methanamine CAS No. 1256824-28-8

(5-Fluoro-2-methoxypyridin-4-yl)methanamine

Cat. No.: B2864262
CAS No.: 1256824-28-8
M. Wt: 156.16
InChI Key: RKRMSVQGAOWYLT-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxypyridin-4-yl)methanamine (CAS: 1256824-28-8) is a pyridine derivative featuring a fluorine atom at position 5, a methoxy group at position 2, and a methanamine substituent at position 2. Its molecular weight is 156.16 g/mol, and it is commercially available with purities ranging from 96% to 98% . The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(5-fluoro-2-methoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRMSVQGAOWYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanamine typically involves the introduction of the fluorine and methoxy groups onto the pyridine ring, followed by the attachment of the methanamine group. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the pyridine ring using a fluorinating agent such as Selectfluor.

    Methoxylation: Introduction of the methoxy group using a methoxylating agent like dimethyl sulfate.

    Amination: Introduction of the methanamine group through a nucleophilic substitution reaction using an amine source such as ammonia or methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxypyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or methylamine in a polar solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Fluoro-2-methoxypyridin-4-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical distinctions between (5-Fluoro-2-methoxypyridin-4-yl)methanamine and related compounds:

Compound Name Structural Features Molecular Weight CAS Number Key Differences vs. Target Compound
(5-Fluoro-2-methoxypyridin-4-yl)methanol Methanol substituent at position 4 157.14 1000895-80-6 Lacks amine group; reduced potential for salt formation
(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol Fluorine at position 6, methylamino at position 4 186.21 2187435-36-3 Altered fluorine position; methylamine instead of primary amine
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride Pyrimidine core (vs. pyridine) 177.58 38275-55-7 Pyrimidine ring alters electronic properties; hydrochloride salt enhances solubility
(5-Chloropyridin-2-yl)methanamine dihydrochloride Chlorine substitution at position 5 219.97 1257535-54-8 Chlorine’s larger size and lower electronegativity vs. fluorine
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine Fluorophenoxy group at position 2 218.23 1134946-79-4 Phenoxy group increases steric bulk; may reduce membrane permeability
Fluorine vs. Chlorine Substitution
  • Chlorine’s larger size may improve lipophilicity but reduce target selectivity due to non-specific interactions.
Primary Amine vs. Alcohol or Methylamino Groups
  • The primary amine in this compound enables protonation at physiological pH, enhancing solubility and interaction with anionic binding pockets. In contrast, (5-Fluoro-2-methoxypyridin-4-yl)methanol lacks this ionic character .
Pyridine vs. Pyrimidine Core
  • Pyrimidine-based analogs like (5-Fluoropyrimidin-2-yl)methanamine hydrochloride exhibit distinct electronic properties due to the presence of two nitrogen atoms in the ring. This may affect binding to enzymes like dihydrofolate reductase or thymidylate synthase .
Substituent Position Effects

    Biological Activity

    (5-Fluoro-2-methoxypyridin-4-yl)methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both a fluorine atom and a methoxy group, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C7H9FN2O\text{C}_7\text{H}_9\text{F}\text{N}_2\text{O}

    This structure indicates the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with a methanamine substituent. These functional groups enhance its reactivity and interaction with biological targets.

    The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Notably, the fluorine atom increases the compound's binding affinity to biological targets, making it a valuable tool in drug development and biochemical research.

    In Vitro Studies

    In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of L1210 mouse leukemia cells with an IC50 in the nanomolar range . This suggests that the compound may induce apoptosis or inhibit cell cycle progression in these cells.

    Enzyme Interaction

    The compound has also been investigated for its role as a biochemical probe to study enzyme interactions. It has been reported to affect metabolic pathways by modulating enzyme activities, particularly those involved in lipid metabolism . Such interactions are crucial for understanding its potential therapeutic applications.

    Applications in Research

    This compound serves multiple roles in scientific research:

    • Medicinal Chemistry : It is explored as a precursor for developing new pharmaceuticals targeting various diseases, including cancer and metabolic disorders.
    • Biochemical Probes : Used to study enzyme kinetics and metabolic pathways, providing insights into cellular processes.
    • Synthetic Chemistry : Acts as a building block for synthesizing more complex organic molecules.

    Case Studies

    Several studies highlight the biological efficacy of this compound:

    • Cancer Research : A study demonstrated that this compound significantly inhibited L1210 cell proliferation, suggesting potential use in cancer therapeutics .
      CompoundCell LineIC50 (nM)
      This compoundL1210<10
    • Metabolic Regulation : Another investigation revealed that it modulates key enzymes involved in lipid metabolism, indicating its potential in treating metabolic diseases like MAFLD (Metabolic Associated Fatty Liver Disease) .

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